

# Physical and chemical properties of 6-Amino-1-propyluracil

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## Compound of Interest

Compound Name: 6-Amino-1-propyluracil

Cat. No.: B156761

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## An In-depth Technical Guide to 6-Amino-1-propyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-Amino-1-propyluracil**. Due to the limited availability of public data, this document focuses on foundational information and identifies areas where further experimental characterization is needed.

### Chemical Identity

**6-Amino-1-propyluracil**, a substituted pyrimidine, is a derivative of the nucleobase uracil. Its fundamental properties are summarized below.

Identifier	Value
IUPAC Name	6-amino-1-propylpyrimidine-2,4-dione[1]
CAS Number	53681-47-3[1]
PubChem CID	104562[1]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub> [1]
Molecular Weight	169.18 g/mol [1]
Canonical SMILES	CCCN1C(=O)NC(=O)C=C1N
InChI Key	KTWOUYVBZDZRVN-UHFFFAOYSA-N[1]

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **6-Amino-1-propyluracil** are not readily available in the public domain. The following table summarizes the computed properties and highlights the lack of experimental data.

Property	Value	Data Type
Melting Point	Data not available	Experimental
Boiling Point	Data not available	Experimental
Solubility	Data not available	Experimental
pKa	Data not available	Experimental
LogP	-0.4	Computed[1]

Further research is required to experimentally determine these fundamental physicochemical parameters to enable a deeper understanding of the compound's behavior in various systems.

## Spectral Data

While the existence of NMR spectra is noted, detailed spectral data necessary for full characterization is not publicly available.

- $^1\text{H}$  NMR: Spectral data is available from commercial suppliers such as Sigma-Aldrich but specific chemical shifts and coupling constants are not detailed in public databases.[1]
- $^{13}\text{C}$  NMR: Similar to  $^1\text{H}$  NMR, spectral data is commercially available but not publicly detailed.[1]
- UV-Vis Spectroscopy: No public data available.

## Experimental Protocols

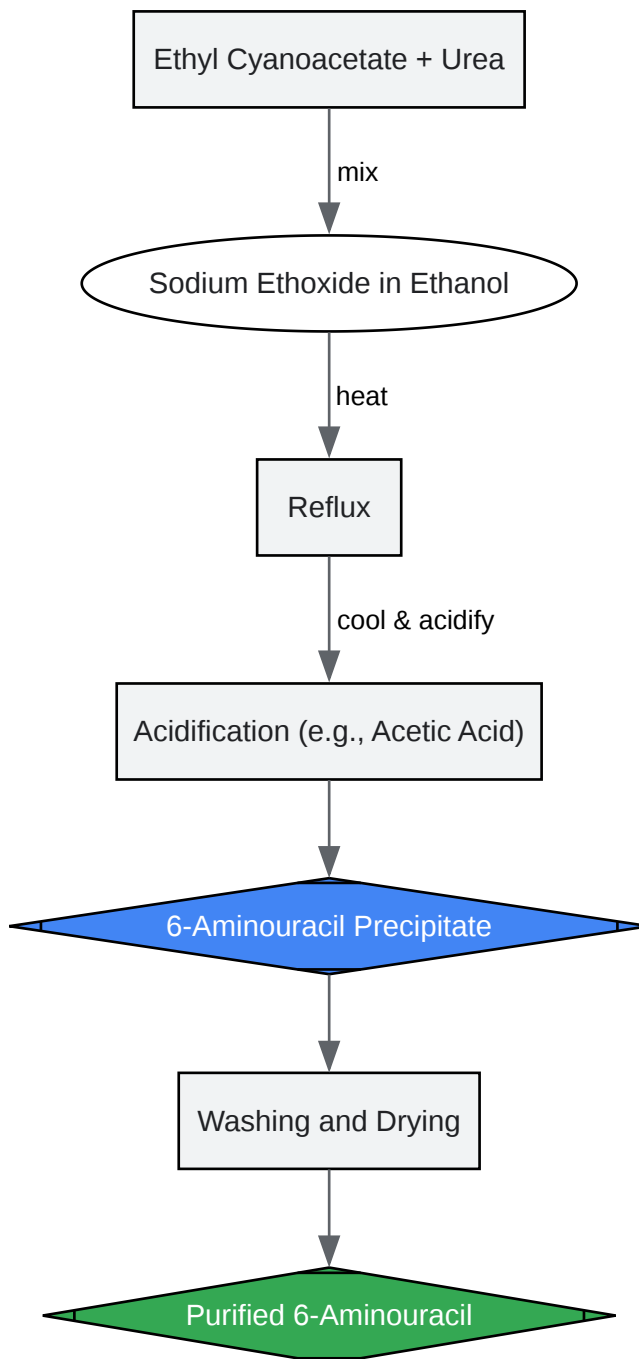
### Synthesis of 6-Amino-1-propyluracil

A specific, detailed experimental protocol for the synthesis of **6-Amino-1-propyluracil** is not described in the surveyed literature. However, a general approach can be inferred from the synthesis of related 6-aminouracil derivatives. A potential synthetic route could involve the condensation of an N-propylated urea or thiourea derivative with a suitable three-carbon synthon, followed by amination.

A generalized procedure for the synthesis of the parent 6-aminouracil is the condensation of ethyl cyanoacetate with urea in the presence of a base like sodium ethoxide. To synthesize the N1-propyl derivative, one might start with N-propylurea.

Illustrative General Synthesis Workflow for 6-Aminouracils:

## General Synthesis of 6-Aminouracils

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Caption: General workflow for the synthesis of 6-aminouracil.

Note: This is a generalized protocol for the parent compound and would require significant modification and optimization for the specific synthesis of **6-Amino-1-propyluracil**.

## Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for **6-Amino-1-propyluracil**. It is crucial to distinguish this compound from the well-studied drug Propylthiouracil (PTU), which has a different chemical structure and known antithyroid activity. The biological effects of **6-Amino-1-propyluracil** remain to be elucidated through future research.

## Conclusion and Future Directions

**6-Amino-1-propyluracil** is a chemical compound for which basic identifying information is available. However, there is a significant lack of publicly accessible experimental data regarding its physicochemical properties, detailed spectral characteristics, a specific synthesis protocol, and its biological activity. To fully understand the potential of this molecule, further research is essential to:

- Experimentally determine its melting point, boiling point, solubility in various solvents, and pKa.
- Publish detailed and annotated  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, as well as UV-Vis spectra.
- Develop and publish a robust and reproducible synthesis protocol.
- Investigate its biological effects through in vitro and in vivo screening to identify any potential therapeutic applications and understand its mechanism of action.

This technical guide serves as a summary of the current knowledge and a call for further scientific inquiry to unlock the properties and potential applications of **6-Amino-1-propyluracil**.

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## References

- 1. 6-Amino-1-propyluracil | C<sub>7</sub>H<sub>11</sub>N<sub>3</sub>O<sub>2</sub> | CID 104562 - PubChem [pubchem.ncbi.nlm.nih.gov]
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